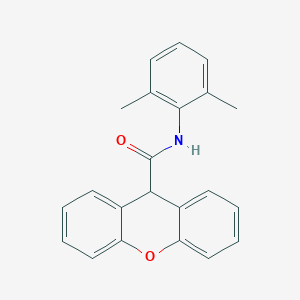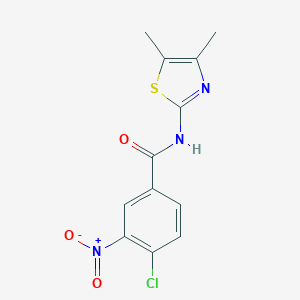![molecular formula C26H24N2O3 B333483 4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B333483.png)
4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a pyrazolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is often carried out in solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, 4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition. Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine
Medically, this compound has potential applications as an anti-inflammatory or anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of 4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- (4E)-4-[(Benzyloxy)(hydroxy)methylene]-3-oxo-1,2,3,4-tetrahydroquinolizinium
- (4E)-4-[(Benzyloxy)imino]-3,4-dihydro-2(1H)-pyrimidinone
- Butyl (4E)-4-[(benzyloxy)imino]-3-hydroxypiperidine-1-carboxylate
Uniqueness
What sets 4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE apart from similar compounds is its specific combination of functional groups and its pyrazolone core. This unique structure confers distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C26H24N2O3 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
(4E)-4-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H24N2O3/c1-3-30-25-17-21(14-15-24(25)31-18-20-10-6-4-7-11-20)16-23-19(2)27-28(26(23)29)22-12-8-5-9-13-22/h4-17H,3,18H2,1-2H3/b23-16+ |
InChI 键 |
PNDHOBDBALMAMP-XQNSMLJCSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)OCC4=CC=CC=C4 |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC4=CC=CC=C4 |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B333400.png)

![tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate](/img/structure/B333405.png)
![methyl 4-[[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B333406.png)
![dimethyl 2-(1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B333408.png)
![2-Amino-4-[4-methoxy-3-(phenoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B333409.png)
![2-[1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B333411.png)
![2-Imino-5-[3-(2-thienyl)-2-propenylidene]-1,3-thiazolidin-4-one](/img/structure/B333412.png)
![Propan-2-yl 2-[(4-acetamidophenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B333413.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B333414.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-cyclopentylpropanamide](/img/structure/B333415.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B333417.png)

![5-[(1,3-benzothiazol-2-yloxy)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B333421.png)
